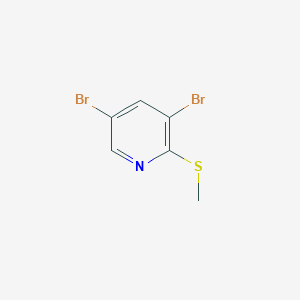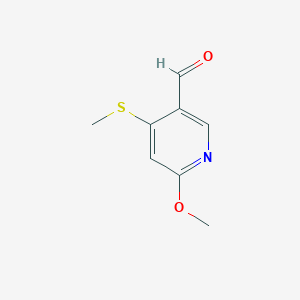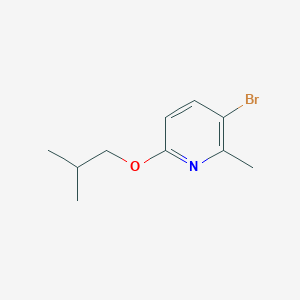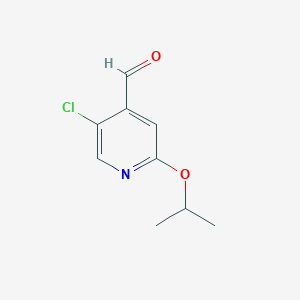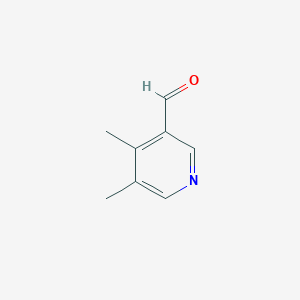
4,5-Dimethylnicotinaldehyde
Descripción general
Descripción
4,5-Dimethylnicotinaldehyde (DMNA) is a chemical compound that belongs to the class of nicotinaldehydes. It is a yellowish liquid with a strong odor, and its molecular formula is C8H9NO. DMNA has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 4,5-Dimethylnicotinaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological activities through various pathways, including the modulation of oxidative stress, the inhibition of inflammatory mediators, and the activation of signaling pathways. This compound has also been shown to interact with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound can also inhibit the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound can enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethylnicotinaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound can also be easily modified to introduce functional groups or to form derivatives. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the choice of solvent and concentration when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4,5-Dimethylnicotinaldehyde. One potential area of investigation is the development of novel this compound derivatives with enhanced biological activities. Another area of interest is the exploration of the mechanism of action of this compound and its interaction with biological targets. Furthermore, the potential applications of this compound in the fields of material science and organic synthesis should be further explored. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully understand its biological activities and potential uses.
Aplicaciones Científicas De Investigación
4,5-Dimethylnicotinaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been shown to have neuroprotective effects and can inhibit the growth of cancer cells. In addition, this compound can be used as a precursor for the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands.
Propiedades
IUPAC Name |
4,5-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-9-4-8(5-10)7(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFMYYXHFASPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




